molecular formula C22H15FN2O3 B11712636 N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide

Cat. No.: B11712636
M. Wt: 374.4 g/mol
InChI Key: OPQKNGDNBBMEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide is a compound that belongs to the class of benzamides This compound is characterized by the presence of a 1,3-dioxoisoindoline moiety linked to a benzamide structure through a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide typically involves the reaction of 1,3-dioxoisoindoline with a suitable benzamide derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability.

Properties

Molecular Formula

C22H15FN2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C22H15FN2O3/c23-16-10-12-17(13-11-16)24(20(26)15-6-2-1-3-7-15)14-25-21(27)18-8-4-5-9-19(18)22(25)28/h1-13H,14H2

InChI Key

OPQKNGDNBBMEDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.